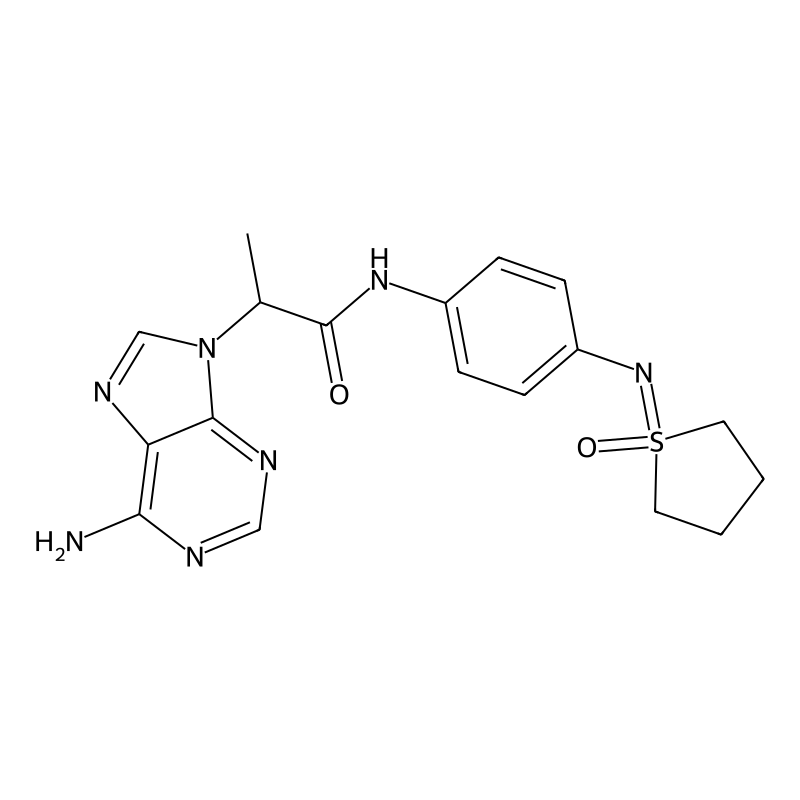

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide

Catalog No.

S7546156

CAS No.

M.F

C18H21N7O2S

M. Wt

399.5 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide

IUPAC Name

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide

Molecular Formula

C18H21N7O2S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C18H21N7O2S/c1-12(25-11-22-15-16(19)20-10-21-17(15)25)18(26)23-13-4-6-14(7-5-13)24-28(27)8-2-3-9-28/h4-7,10-12H,2-3,8-9H2,1H3,(H,23,26)(H2,19,20,21)

InChI Key

UJNUSPSXRVIRBK-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)N=S2(=O)CCCC2)N3C=NC4=C(N=CN=C43)N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N=S2(=O)CCCC2)N3C=NC4=C(N=CN=C43)N

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide, or 9-(4-(1-oxothiolan-3-ylidene)phenyl)-6-aminopurine-2-carboxamide, is a new chemical compound synthesized by researchers. It is a benzimidazole ribonucleotide reductase inhibitor that shows potential as an antineoplastic drug. Ribonucleotide reductase (RNR) is an important enzyme in DNA synthesis and repair, and inhibiting it can lead to apoptosis or programmed cell death in cancer cells.

The chemical formula of 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide is C22H19N5O2S. It is a solid that is pale yellow in color and has a molecular weight of 425.48 g/mol. It has a melting point of 240-242°C, and its solubility in water is poor.

The synthesis of 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide involves the reaction of 4-(1-oxothiolan-3-ylidene)aniline with 6-chloro-9-methylpurine and subsequent conversion of the resulting intermediate to the final product. The compound has been characterized using various techniques such as HPLC, NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Various analytical methods are used for the quantification and characterization of 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide. These include HPLC, LC-MS/MS, and HPLC-UV. HPLC is used to measure the concentration of the compound in biological samples, while LC-MS/MS is used for its structural identification. HPLC-UV is used to identify impurities in the synthesized compound.

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide has shown potential as an antineoplastic drug. It inhibits RNR and induces apoptosis in cancer cells. It has also been found to have antiviral activity against HIV-1. The compound has been tested on various cancer cell lines and has shown a promising antiproliferative effect.

The toxicity and safety of 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide have been evaluated in scientific experiments. The compound has been found to be relatively non-toxic in vivo, with no significant adverse effects observed in animal models. However, further studies are required to assess its safety in humans.

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide has various applications in scientific experiments. It can be used as a tool for studying the role of RNR in cancer and for developing new cancer therapies. It can also be used to study the role of RNR in viral replication and for developing new antiviral drugs.

Research on 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide is still ongoing. Several studies have been conducted on its antineoplastic and antiviral properties, and it has shown promising results. However, further studies are required to assess its efficacy and safety in humans.

2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide has potential implications in various fields of research and industry. It can be used in the development of new cancer therapies and antiviral drugs. It can also be used in the study of DNA synthesis and repair and for developing new diagnostic and therapeutic tools.

One limitation of 2-(6-aminopurin-9-yl)-N-[4-[(1-oxothiolan-1-ylidene)amino]phenyl]propanamide is its poor solubility. This can limit its efficacy and bioavailability in vivo. Future research should focus on improving its solubility and developing new delivery methods.

Other future directions for research include studying its potential in combination therapy with other cancer drugs, further evaluation of its antiviral properties, and investigating its role in DNA repair and replication. The compound can also be modified to improve its efficacy and safety profiles and to develop new analogs with improved properties.

Other future directions for research include studying its potential in combination therapy with other cancer drugs, further evaluation of its antiviral properties, and investigating its role in DNA repair and replication. The compound can also be modified to improve its efficacy and safety profiles and to develop new analogs with improved properties.

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

399.14774411 g/mol

Monoisotopic Mass

399.14774411 g/mol

Heavy Atom Count

28

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds